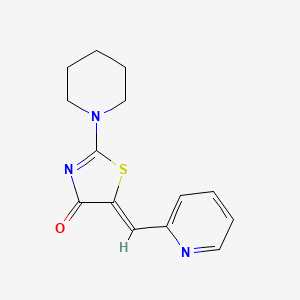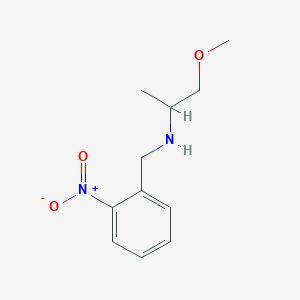![molecular formula C24H20N4O4S B10881987 2-{[5-(acetylamino)-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B10881987.png)
2-{[5-(acetylamino)-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(acetylamino)-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a naphthalene moiety, and several functional groups, making it an interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(acetylamino)-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrimidine ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Introduction of the acetylamino group: This step involves acetylation of the amino group on the pyrimidine ring using acetic anhydride.
Attachment of the naphthalene moiety: This can be done through a nucleophilic substitution reaction, where the naphthalene derivative reacts with the pyrimidine intermediate.
Final assembly: The final step involves the formation of the acetamide linkage through a coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[5-(acetylamino)-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like potassium permanganate (KMnO4).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving pyrimidine derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-{[5-(acetylamino)-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[5-(amino)-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
- 2-{[5-(acetylamino)-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(phenyl)acetamide
Uniqueness
The presence of both the naphthalene moiety and the acetylamino group in 2-{[5-(acetylamino)-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide makes it unique compared to other similar compounds
Propriétés
Formule moléculaire |
C24H20N4O4S |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
2-(5-acetamido-4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C24H20N4O4S/c1-15(29)25-21-22(31)27-24(28(23(21)32)17-10-3-2-4-11-17)33-14-20(30)26-19-13-7-9-16-8-5-6-12-18(16)19/h2-13,31H,14H2,1H3,(H,25,29)(H,26,30) |
Clé InChI |
XLNXQMVTRHVTOK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(N=C(N(C1=O)C2=CC=CC=C2)SCC(=O)NC3=CC=CC4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Chlorophenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10881906.png)
![(17E)-17-[(2E)-(4-nitrobenzylidene)hydrazinylidene]estra-1(10),2,4-trien-3-ol](/img/structure/B10881909.png)
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate](/img/structure/B10881911.png)
![2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyridin-2-yl)acetamide](/img/structure/B10881916.png)

methanone](/img/structure/B10881929.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B10881945.png)
![Furan-2-yl{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10881955.png)
![2-{[(4-methylphenyl)carbonyl]amino}-N-{1-oxo-1-[2-(pyridin-4-ylcarbonyl)hydrazinyl]butan-2-yl}benzamide](/img/structure/B10881957.png)
methanone](/img/structure/B10881961.png)


![{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(4-fluorophenyl)methanone](/img/structure/B10881974.png)
![2-{[(4-methoxyphenyl)carbonyl]amino}-N-(1-methyl-1H-benzimidazol-2-yl)benzamide](/img/structure/B10881977.png)
